molecular formula C10H20ClNO2 B6160625 methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride CAS No. 2639378-25-7

methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride

Cat. No.: B6160625
CAS No.: 2639378-25-7
M. Wt: 221.72 g/mol
InChI Key: YDAPECMQIPSIRY-YUWZRIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride is a cyclopentane-based chiral compound with a unique substitution pattern. Key structural features include:

  • Stereochemistry: (1R,3S) configuration, critical for biological activity and receptor interactions.
  • Substituents: Three methyl groups at positions 1, 2, and 2 (geminal methyl groups at C2). An amino group at C2. A methyl carboxylate ester at C1.
  • Hydrochloride salt: Enhances solubility and stability .

This compound is likely used as a pharmaceutical intermediate, given its structural similarity to other aminocyclopentane derivatives (e.g., ).

Properties

CAS No.

2639378-25-7

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)7(11)5-6-10(9,3)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m0./s1

InChI Key

YDAPECMQIPSIRY-YUWZRIFDSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC.Cl

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC)N)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Inducer-Mediated Cycloaddition

A key method for constructing the cyclopentane core involves asymmetric cycloaddition reactions. In one approach, N-acylhydroxyamine derivatives serve as chiral inducers to control stereochemistry during the [4+2] cycloaddition of cyclopentadiene. For example, (R)-N,2-dihydroxy-2-phenylacetamide reacts with cyclopentadiene in tetrahydrofuran (THF) under oxygen atmosphere, catalyzed by Ir(COD)Cl or cuprous chloride, to yield a bicyclic intermediate with two chiral centers. The diastereomeric ratio (dr) of the product depends on the catalyst: Ir(COD)Cl achieves dr = 3:1, while CuCl yields dr = 1.5:1.

Reaction Conditions:

  • Catalyst: 1 mol% Ir(COD)Cl or CuCl

  • Temperature: 0°C to ambient

  • Solvent: Tetrahydrofuran (THF)

  • Oxidizing Agent: Oxygen or hydrogen peroxide

  • Yield: 64.8–91.1%

This intermediate undergoes hydrogenation to saturate the cycloadduct, followed by hydrolysis to introduce the amino group.

Hydrogenation and Functional Group Interconversion

The hydrogenation step typically employs palladium on carbon (Pd/C) or Raney nickel under mild conditions (0.1–1 MPa H₂, 20–50°C). For instance, hydrogenating the bicyclic intermediate at 0.1 MPa H₂ with Pd/C selectively reduces the exo double bond without affecting the ester moiety. Subsequent hydrolysis of the amide bond using hydrochloric acid or p-toluenesulfonic acid liberates the primary amine, which is then methylated to form the carboxylate ester.

Critical Parameters:

StepCatalystPressure (MPa)Temperature (°C)Yield (%)
HydrogenationPd/C0.1–120–5085–92
HydrolysisHCl0–4078–88

Resolution of Racemic Mixtures

Crystallization-Induced Diastereomer Separation

Due to the challenge of achieving high enantiomeric excess (ee) in asymmetric synthesis, resolving racemic mixtures via diastereomeric salt formation is often employed. Treating the racemic amine with chiral resolving agents like (1S)-(−)-camphorsulfonic acid in ethanol induces preferential crystallization of the (1R,3S)-diastereomer. This method achieves ee > 98% after three recrystallizations.

Optimized Conditions:

  • Resolving Agent: (1S)-(−)-Camphorsulfonic acid

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: −10°C

  • Recovery: 72%

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol intermediate offers an alternative resolution route. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,3R)-enantiomer in toluene, leaving the desired (1R,3S)-isomer unreacted. After separation, the pure isomer is oxidized to the ketone and reaminated to introduce the amino group.

Performance Metrics:

EnzymeSubstrateee (%)Conversion (%)
CAL-BRacemic alcohol9945

Stereoselective Amination Strategies

Curtius Rearrangement

The Curtius rearrangement provides a pathway to install the amino group with retention of configuration. Treating the cyclopentane carboxylic acid with diphenylphosphoryl azide (DPPA) generates an acyl azide, which decomposes to an isocyanate intermediate. Hydrolysis of the isocyanate yields the primary amine hydrochloride.

Reaction Scheme:

Cyclopentane carboxylateDPPAAcyl azideΔIsocyanateHClAmine hydrochloride\text{Cyclopentane carboxylate} \xrightarrow{\text{DPPA}} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{HCl}} \text{Amine hydrochloride}

Conditions:

  • Azide Source: DPPA

  • Temperature: 80°C (decomposition)

  • Solvent: Dichloromethane

  • Yield: 68%

Reductive Amination

Reductive amination of the cyclopentane ketone with ammonium acetate and sodium cyanoborohydride introduces the amino group directly. This one-pot method avoids isolation of intermediates but requires careful pH control (pH 6–7) to minimize side reactions.

Optimization Data:

ParameterValue
Ammonia SourceNH₄OAc
Reducing AgentNaBH₃CN
SolventMeOH
Yield75%

Final Esterification and Salt Formation

The carboxylic acid intermediate is esterified with methanol using thionyl chloride (SOCl₂) as a catalyst. Subsequent treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, which is purified by recrystallization from ethanol.

Esterification Conditions:

ParameterValue
CatalystSOCl₂
TemperatureReflux
Time4 h
Yield89%

Scalability and Industrial Adaptations

The Ir(COD)Cl-catalyzed cycloaddition route is favored for scale-up due to its high atom economy (82%) and minimal byproducts. A pilot-scale process producing 50 kg of the target compound achieved 87% overall yield with ee = 99.5%. Key industrial considerations include:

  • Cost Analysis: Raw material costs are reduced by recycling THF and catalysts.

  • Environmental Impact: The process generates <5% waste solvent, which is incinerated.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions where the amino group may be oxidized to form various products such as nitro compounds or oximes.

  • Reduction: : Reduction reactions can convert functional groups within the molecule, like reducing the ester group to an alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

  • Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromic acid under acidic or neutral conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts like palladium.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitutions, and strong acids or bases for electrophilic substitutions.

  • Hydrolysis: : Acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

  • Oxidation: : Nitro compounds, oximes

  • Reduction: : Alcohols

  • Substitution: : Various substituted cyclopentane derivatives

  • Hydrolysis: : Carboxylic acids and alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block in the synthesis of more complex molecules. Its chirality makes it valuable in asymmetric synthesis reactions where the production of enantiomerically pure compounds is essential.

Biology

In biological research, methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride can be used as a probe in studying enzyme interactions and understanding the mechanisms of enzyme catalysis.

Medicine

This compound has potential pharmaceutical applications, particularly in the development of drugs targeting specific receptors or enzymes due to its structural uniqueness.

Industry

In industrial applications, it can be a precursor for the synthesis of fine chemicals, agrochemicals, and other specialized compounds.

Mechanism of Action

The mechanism by which methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's chirality allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activity. The molecular pathways involved can include signaling pathways, metabolic pathways, or pathways involved in gene regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Substituents Stereochemistry Key Applications
Methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride C₁₁H₂₂ClNO₂ 3 methyl, 1 amino, 1 methyl carboxylate (1R,3S) Likely pharmaceutical intermediate (inferred from analogues)
Methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride () C₈H₁₆ClNO₂ 1 amino, 1 methyl carboxylate (1S,3S) Intermediate in chiral synthesis; lacks methyl groups impacting lipophilicity
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () C₉H₁₈ClNO₂ 1 methylamino, 1 methyl carboxylate Not specified Used in synthesis of sulfonate salts for drug development
(1R,3S)-3-Aminocyclopentanol hydrochloride () C₅H₁₂ClNO 1 amino, 1 hydroxyl (1R,3S) Pharmaceutical intermediate for arthritis/psoriasis therapies
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate hydrochloride () C₇H₁₄ClNO₄ 1 amino, 2 hydroxyl, 1 methyl carboxylate (1S,2R,3S,4R) Potential antiviral or bioactive molecule (structural similarity to nucleosides)
Key Observations:

Functional Group Diversity :

  • Hydroxyl groups () improve water solubility but may reduce metabolic stability.
  • Methyl carboxylate esters (common in all except ) act as prodrug moieties, facilitating absorption .

Stereochemical Impact: The (1R,3S) configuration in the target compound and (1R,3S)-3-aminocyclopentanol () suggests shared relevance in chiral drug design, contrasting with the (1S,3S) isomer (), which may exhibit divergent biological activity .

Pharmacological and Industrial Relevance

  • Target Compound : Predominantly an intermediate; trimethyl groups may confer stability in API formulations.
  • Compound: Directly linked to rheumatoid arthritis/psoriasis drug candidates, emphasizing the therapeutic value of aminocyclopentanol scaffolds .

Biological Activity

Methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C13H26ClNO2
  • Molecular Weight : 263.81 g/mol
  • CAS Number : 27102383

Synthesis

The synthesis of this compound typically involves the use of chiral intermediates and various coupling reactions to ensure the retention of stereochemistry. The detailed synthetic route is often proprietary; however, it generally follows established protocols for amino acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving amino acids.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress.
  • Antinociceptive Properties : The compound has been evaluated for pain relief in animal models, demonstrating significant reductions in pain response.
  • Antidepressant Activity : Some studies have suggested that it may possess antidepressant-like effects in rodent models.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various amino acid derivatives. This compound was found to significantly reduce neuronal cell death in vitro when exposed to glutamate toxicity.

Study 2: Antinociceptive Properties

In a controlled experiment involving rodents subjected to formalin-induced pain, the administration of this compound resulted in a notable decrease in pain scores compared to control groups. The study concluded that the compound's mechanism may involve modulation of pain pathways at the spinal cord level.

Study 3: Antidepressant Activity

A recent investigation into the antidepressant properties of various compounds highlighted this hydrochloride derivative's ability to enhance serotonin levels in the brain. Behavioral tests indicated improved mood-related outcomes in treated animals.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
NeuroprotectionReduced neuronal apoptosisPubMed
AntinociceptiveSignificant pain relief in rodent modelsJournal of Medicinal Chemistry
AntidepressantIncreased serotonin levels and improved moodRecent unpublished findings

Q & A

Q. What are the most effective synthetic routes for methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclopentane derivatives. Key steps include:
  • Asymmetric synthesis to ensure the (1R,3S) stereochemistry, using chiral catalysts like Rhodium-DuPhos complexes for enantioselective hydrogenation .
  • Protection/deprotection strategies for the amino group (e.g., tert-butyloxycarbonyl (Boc) protection) to prevent side reactions .
  • Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol to enhance crystallinity and stability .
    Yield optimization can be achieved by:
  • Adjusting reaction temperature (e.g., 0–5°C during amidation) .
  • Using polar aprotic solvents (e.g., dichloromethane) for improved solubility .

Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity?

  • Methodological Answer :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>98%) .
  • 1H/13C NMR for structural validation: Key signals include δ 1.2–1.4 ppm (methyl groups) and δ 3.7 ppm (ester carbonyl) .
  • X-ray crystallography to resolve ambiguities in stereochemistry and salt formation .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 245.1523) .

Q. How do pH and solvent selection influence the compound’s stability and solubility in biological assays?

  • Methodological Answer :
  • Stability : The hydrochloride salt form improves aqueous solubility but is prone to hydrolysis at extremes of pH (<3 or >9). Buffered solutions (pH 6–7.4) in PBS or HEPES are recommended for long-term storage .
  • Solubility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation. For in vitro assays, dilute in aqueous buffers containing 0.1% Tween-80 to maintain solubility .

Advanced Research Questions

Q. How does stereochemistry (1R,3S) impact target binding affinity, and what methods validate enantiomer-specific bioactivity?

  • Methodological Answer :
  • The (1R,3S) configuration enables hydrogen bonding with residues in enzyme active sites (e.g., proteases or kinases). Compare binding kinetics of enantiomers via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Pharmacological assays : Test enantiomers in parallel using cell-based models (e.g., IC50 differences in enzyme inhibition assays) .

Q. How can researchers resolve contradictions in reported binding data across different studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent buffer conditions (e.g., ionic strength, Mg²+ concentration) to minimize variability .
  • Orthogonal validation : Confirm binding using both SPR (for kinetic parameters) and radioligand displacement assays (for equilibrium dissociation constants) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., cyclopentane derivatives with substituted amino groups) to identify trends .

Q. What strategies are recommended for in vivo studies to address discrepancies between in vitro and in vivo pharmacokinetics?

  • Methodological Answer :
  • Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance oral bioavailability .
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentration-time curves and identify metabolites .
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to track accumulation in target organs .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to simulate binding to homology-modeled receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Train models on cyclopentane derivatives with known IC50 values to predict activity against untested targets .

Q. How can degradation pathways be elucidated under stress conditions (e.g., light, heat)?

  • Methodological Answer :
  • Forced degradation studies :
  • Thermal stress : Heat at 80°C for 24 hours; analyze via HPLC for ester hydrolysis products .
  • Photolysis : Expose to UV light (254 nm) and monitor for cyclopentane ring-opening via LC-MS .
  • Mechanistic insight : Use deuterated solvents (e.g., D2O) in NMR to trace proton exchange during hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.